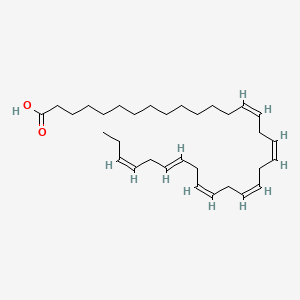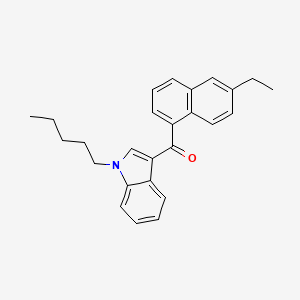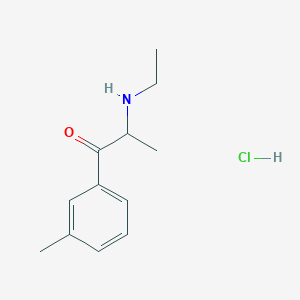
3-Methylethcathinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylethcathinone (hydrochloride) is a substituted cathinone with the chemical formula C12H17NO • HCl. It is a psychoactive compound that belongs to the class of synthetic cathinones, which are structurally related to amphetamines. This compound is known for its stimulant properties and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylethcathinone (hydrochloride) can be synthesized through several methods. One common route involves the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then subjected to oxidation to yield 3-methylethcathinone. The final step involves the conversion of the free base to its hydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Methylethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Methylethcathinone (hydrochloride) is primarily used in forensic and toxicological research. It serves as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are used to identify and quantify synthetic cathinones in biological samples .
Mechanism of Action
The mechanism of action of 3-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters. It acts as a substrate for norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters. This leads to increased levels of norepinephrine and dopamine in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): A structural isomer of 3-Methylethcathinone with similar stimulant properties.
4-Methylethcathinone (4-MEC): Another substituted cathinone with psychoactive effects.
3,4-Dimethylmethcathinone (3,4-DMMC): A related compound with potential for abuse.
Uniqueness
3-Methylethcathinone (hydrochloride) is unique due to its specific substitution pattern on the cathinone backbone, which influences its pharmacological profile and potency. Its distinct chemical structure results in different interactions with monoamine transporters compared to other substituted cathinones .
Properties
CAS No. |
2493976-59-1 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-(ethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
InChI Key |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC(=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766709.png)

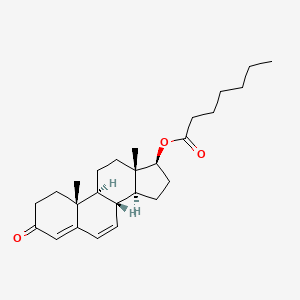

![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
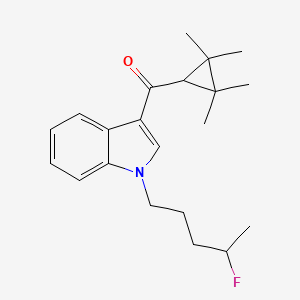

![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
![6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid](/img/structure/B10766787.png)
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
